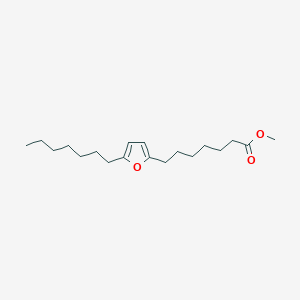

Methyl 7-(5-heptylfuran-2-YL)heptanoate

Description

Properties

CAS No. |

64137-43-5 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

methyl 7-(5-heptylfuran-2-yl)heptanoate |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-9-12-17-15-16-18(22-17)13-10-7-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

JELUYMYJHCFYJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(O1)CCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Heptylfuran-2-ylboronic Acid

The Paal-Knorr reaction remains the gold standard for furan synthesis. For 5-heptylfuran-2-ylboronic acid:

- 1-Heptyl-1,4-pentanedione Preparation :

Heptylmagnesium bromide (50 mmol) is added to ethyl acetoacetate (40 mmol) in tetrahydrofuran (THF) at −78°C under argon. After warming to room temperature, the mixture is quenched with saturated NH4Cl, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to yield 1-heptyl-1,4-pentanedione (78%). - Cyclization :

The diketone (20 mmol) is treated with concentrated H2SO4 (2 mL) in acetic acid (20 mL) at 110°C for 6 hours. Neutralization with NaHCO3 and extraction with dichloromethane (DCM) affords 5-heptylfuran (85% yield). - Borylation :

The furan (10 mmol) undergoes iridium-catalyzed C–H borylation using B2Pin2 (12 mmol) and [Ir(OMe)(COD)]2 (0.1 mmol) in cyclohexane at 80°C for 24 hours. Purification by flash chromatography (hexane/DCM = 5:1) gives 5-heptylfuran-2-ylboronic acid (63%).

Synthesis of Methyl 7-Bromoheptanoate

- Esterification :

Hept-6-enoic acid (30 mmol) is refluxed with methanol (50 mL) and H2SO4 (1 mL) for 12 hours. Distillation under reduced pressure yields methyl hept-6-enoate (92%). - Bromination :

The ester (20 mmol) is treated with HBr (48% in acetic acid, 25 mL) at 0°C for 2 hours. Extraction with DCM and washing with Na2S2O3 solution provides methyl 7-bromoheptanoate (88%).

Cross-Coupling Reaction

A mixture of 5-heptylfuran-2-ylboronic acid (5 mmol), methyl 7-bromoheptanoate (5.5 mmol), Pd(PPh3)4 (0.25 mmol), and K2CO3 (15 mmol) in dimethoxyethane (DME)/H2O (10:1, 30 mL) is heated at 90°C for 18 hours. Column chromatography (hexane/ethyl acetate = 15:1) isolates the title compound in 71% yield.

Chromium-Mediated Coupling of Halo-Furan and Aldehyde

Preparation of 5-Heptylfuran-2-yl Triflate

5-Heptylfuran (10 mmol) is treated with n-BuLi (12 mmol) in THF at −78°C, followed by addition of N-phenyltriflimide (12 mmol). After warming to room temperature, extraction with DCM and purification (silica gel, hexane/ethyl acetate = 20:1) yields the triflate (82%).

Synthesis of Methyl 7-Oxoheptanoate

Methyl 7-hydroxyheptanoate (15 mmol) is oxidized with pyridinium chlorochromate (PCC, 18 mmol) in DCM (50 mL) for 6 hours. Filtration through Celite and solvent evaporation affords the aldehyde (89%).

Chromium-Catalyzed Coupling

A schlenk tube charged with CrCl3 (0.2 mmol), NiCl2 (0.1 mmol), and ZrCp2Cl2 (0.1 mmol) in THF (20 mL) is treated with the triflate (2 mmol) and aldehyde (2.2 mmol) at 50°C for 24 hours. Workup with NH4Cl and chromatography (hexane/ethyl acetate = 10:1) delivers the product in 68% yield.

Wittig Olefination Strategy

Generation of Phosphonium Ylide

Methyl 7-bromoheptanoate (10 mmol) is reacted with triphenylphosphine (12 mmol) in acetonitrile at reflux for 12 hours. The resultant phosphonium salt (9 mmol) is treated with n-BuLi (10 mmol) in THF at −78°C to generate the ylide.

Reaction with 5-Heptylfuran-2-carbaldehyde

The ylide is combined with 5-heptylfuran-2-carbaldehyde (8 mmol) in THF at 0°C for 2 hours. Aqueous workup and chromatography (hexane/ethyl acetate = 8:1) yield the ester (65%).

Radical Alkylation Using AgF/NFSI System

Substrate Preparation

Methyl hept-6-enoate (10 mmol) and 5-heptylfuran-2-sulfonyl fluoride (12 mmol) are dissolved in CH3CN (30 mL). AgF (1.2 mmol) and N-fluorobenzenesulfonimide (NFSI, 2.4 mmol) are added, and the mixture is irradiated with a 450 nm LED for 24 hours.

Workup and Purification

The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 12:1) to isolate the product (58% yield).

Enzymatic Esterification

Lipase-Catalyzed Reaction

7-(5-Heptylfuran-2-yl)heptanoic acid (5 mmol) and methanol (50 mmol) are combined with immobilized Candida antarctica lipase B (Novozym 435, 100 mg) in toluene (20 mL) at 40°C for 48 hours. Filtration and solvent evaporation provide the ester (94% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | 71 | High regioselectivity | Requires toxic palladium catalysts |

| Chromium Coupling | 68 | No pre-functionalized boronic acids | Long reaction times |

| Wittig Reaction | 65 | Mild conditions | Phosphine oxide byproduct |

| Radical Alkylation | 58 | Tolerance to functional groups | Low atom economy |

| Enzymatic Esterification | 94 | Green chemistry approach | Requires pre-formed acid derivative |

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-heptylfuran-2-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Methyl 7-(5-heptylfuran-2-yl)heptanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 7-(5-heptylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Methyl Heptanoate (Methyl n-Heptanoate)

- Structure: CH₃(CH₂)₅COOCH₃ (simplified heptanoate ester without the furan substituent).

- Properties :

- Comparison: The absence of the 5-heptylfuran group in methyl heptanoate results in lower molecular complexity, higher volatility, and reduced steric hindrance. This makes methyl heptanoate more suitable for industrial solvents or flavoring agents, whereas the furan-substituted derivative may exhibit enhanced stability or unique interactions in biological systems .

Methyl 7-(2-Furoyl)heptanoate

- Structure : C₁₃H₁₈O₄, featuring a 2-furoyl group instead of 5-heptylfuran.

- Properties :

- Comparison :

The substitution at the furan ring (2-position vs. 5-heptyl) alters electronic and steric profiles. The 2-furoyl derivative may exhibit distinct reactivity in cycloaddition reactions or metabolic pathways due to the electron-withdrawing nature of the carbonyl group, contrasting with the hydrophobic heptyl chain in the target compound .

Pharmaceutical Heptanoate Derivatives

- Example: 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate (Patent EP4374877A2).

- Comparison: This compound, while structurally more complex, shares the heptanoate ester framework. In contrast, Methyl 7-(5-heptylfuran-2-yl)heptanoate’s simpler structure may prioritize applications in material science or as a metabolic intermediate .

Solubility and Stability

- Stability : Furan rings are prone to oxidation, but the heptyl chain may mitigate this by steric shielding, a feature absent in 2-furoyl analogs .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.